molecular formula C29H27NO6 B265413 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one

4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B265413
M. Wt: 485.5 g/mol
InChI Key: DYJDUUALCISIQM-IMVLJIQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one, also known as DBM, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. DBM belongs to the family of heterocyclic compounds and has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects.

Mechanism of Action

The mechanism of action of 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, studies have suggested that 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one exerts its effects by modulating multiple signaling pathways, including the NF-κB and PI3K/Akt pathways. 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one has also been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one inhibits the production of pro-inflammatory cytokines and chemokines, reduces oxidative stress, and induces apoptosis in cancer cells. In vivo studies have demonstrated that 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one reduces inflammation, inhibits tumor growth, and improves cognitive function.

Advantages and Limitations for Lab Experiments

4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one is also stable and has a long shelf life, which makes it suitable for long-term studies. However, 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one has some limitations. Its complex synthesis method requires expertise in organic chemistry, and its mechanism of action is not fully understood. Additionally, 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one has not been extensively studied in clinical trials, which limits its potential therapeutic applications.

Future Directions

There are several future directions for the study of 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one. One area of research is the development of more efficient synthesis methods for 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one. Another area of research is the investigation of the potential therapeutic applications of 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one in various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. Additionally, further studies are needed to elucidate the mechanism of action of 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one and to identify its molecular targets.
Conclusion
4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. It exhibits anti-inflammatory, anti-cancer, and neuroprotective effects and has been found to modulate multiple signaling pathways. While 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments, its complex synthesis method and limited clinical trial data limit its potential therapeutic applications. Further research is needed to fully understand the mechanism of action of 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one and to identify its molecular targets.

Synthesis Methods

4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized through a multi-step process involving the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with ethyl 3-ethoxyacrylate, followed by the addition of 2-phenylethylamine and hydroxylamine. The resulting compound is then subjected to a series of reactions to yield 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one. The synthesis of 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one is complex and requires expertise in organic chemistry.

Scientific Research Applications

4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to have anti-cancer effects by inducing apoptosis and inhibiting tumor growth. Additionally, 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

Product Name

4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C29H27NO6

Molecular Weight

485.5 g/mol

IUPAC Name

(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-ethoxyphenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C29H27NO6/c1-2-34-22-10-6-9-20(17-22)26-25(27(31)21-11-12-23-24(18-21)36-16-15-35-23)28(32)29(33)30(26)14-13-19-7-4-3-5-8-19/h3-12,17-18,26,31H,2,13-16H2,1H3/b27-25+

InChI Key

DYJDUUALCISIQM-IMVLJIQESA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)C2/C(=C(/C3=CC4=C(C=C3)OCCO4)\O)/C(=O)C(=O)N2CCC5=CC=CC=C5

SMILES

CCOC1=CC=CC(=C1)C2C(=C(C3=CC4=C(C=C3)OCCO4)O)C(=O)C(=O)N2CCC5=CC=CC=C5

Canonical SMILES

CCOC1=CC=CC(=C1)C2C(=C(C3=CC4=C(C=C3)OCCO4)O)C(=O)C(=O)N2CCC5=CC=CC=C5

Origin of Product

United States

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